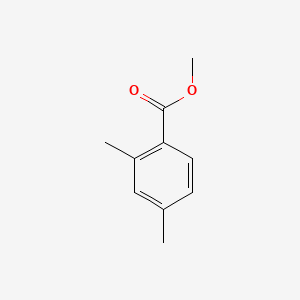

Methyl 2,4-dimethylbenzoate

Overview

Description

“Methyl 2,4-dimethylbenzoate” is a chemical compound with the empirical formula C10H12O2 . It has a molecular weight of 164.20 and is typically found in solid form .

Molecular Structure Analysis

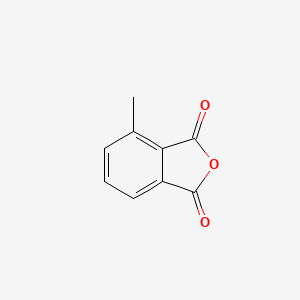

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(C)C=C(C)C=C1 . This indicates that the molecule consists of a benzoate core with two methyl groups attached at the 2 and 4 positions, and a methoxy group attached via an ester linkage.

Scientific Research Applications

NMR Spectroscopy and Chemical Behavior

- Anomalous Chemical Shifts in NMR Spectroscopy: The chemical shifts of methyl groups in 2,4-dimethylbenzo[g]quinoline, a related compound to Methyl 2,4-dimethylbenzoate, exhibit unusual behaviors in NMR spectroscopy, particularly in terms of concentration-dependent resonances. This phenomenon, explored by Born and Harsin (1977), provides insights into the chemical behavior of such compounds under different conditions (Born & Harsin, 1977).

Synthesis and Chemical Properties

- Syntheses of Alkyl β-Resorcylate Derivatives: Barrett, Morris, and Barton (1981) describe the synthesis of various derivatives of this compound, highlighting the methods and conditions for efficient production. These syntheses are significant for understanding the compound's chemical reactivity and potential applications in various fields (Barrett, Morris, & Barton, 1981).

Molecular Structure Analysis

- Conformation of Hydrogen-Bonded Dimeric Derivatives: Gliński et al. (2008) investigated the molecular structure of 2,4-dimethylbenzoic acid, which is structurally related to this compound. Their study offers insights into the conformation of hydrogen-bonded dimeric forms and the impact of substituents on steric strains (Gliński, Wilczkowska, Madura, & Zachara, 2008).

Biological Applications

- Antibacterial and Medicinal Properties: Research by Putri et al. (2022) on lichens has isolated a compound closely related to this compound, showing significant antibacterial activity and potential medicinal properties. This study underscores the potential of such compounds in pharmaceutical applications (Putri et al., 2022).

Environmental and Industrial Applications

- Photochemical Degradation of Oil Components: Andersson and Bobinger (1996) studied the photochemical degradation of compounds including dimethylbenzothiophenes, which are structurally similar to this compound. This research provides valuable insights into the environmental fate of such compounds in oil spills (Andersson & Bobinger, 1996).

Safety and Hazards

“Methyl 2,4-dimethylbenzoate” is classified as Acute Tox. 4 Oral according to GHS classification . This means it’s harmful if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

methyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)6-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCLNRPRQRDMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178290 | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23617-71-2 | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023617712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

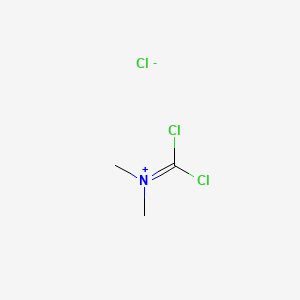

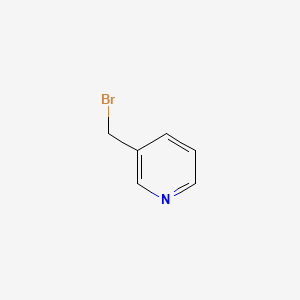

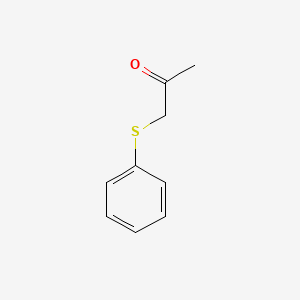

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the occurrence of methyl 2,4-dimethylbenzoate in natural sources and its potential biological activities?

A1: Research indicates that this compound is a constituent of the essential oil derived from Limoniastrum guyonianum, a medicinal plant native to Tunisia []. This essential oil, particularly the fraction from leaves, exhibited antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis []. While the specific contribution of this compound to the overall antibacterial effect wasn't isolated, its presence in the active essential oil suggests it might play a role in the plant's natural defense mechanisms. Further research is needed to elucidate its specific antibacterial properties and potential synergistic effects with other oil components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)